2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
Description
Structural and Chemical Properties
Molecular Architecture and Stereochemical Considerations
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride consists of a piperazine ring substituted with a 4-methyl group and a chloroacetyl moiety. The hydrochloride form introduces a chloride counterion, enhancing solubility and stability.
Core Structural Features:
- Piperazine Ring : A six-membered heterocyclic ring with two secondary amine groups at positions 1 and 4. The 4-methyl group is attached to one nitrogen, while the chloroacetyl group (CH₂C(O)Cl) is bonded to the other.
- Stereochemistry : The molecule is achiral due to the symmetry of the piperazine ring and the absence of stereogenic centers. The chloroacetyl group’s planar carbonyl structure further contributes to the lack of stereoisomerism.
- Functional Groups :
- Chloroacetyl Group : A reactive carbonyl group capable of nucleophilic substitution reactions.
- Methyl Substituent : Enhances lipophilicity and steric bulk.
Structural Formula and Representation:
| Free Base | Hydrochloride Salt |
|---|---|
| C₇H₁₃ClN₂O | C₇H₁₄Cl₂N₂O |
| SMILES: CN1CCN(CC1)C(=O)CCl | SMILES: CN1CCN(CC1)C(=O)CCl.Cl |
The hydrochloride form’s structure includes a chloride ion (Cl⁻) counterion, which stabilizes the molecule through ionic interactions.
Physicochemical Characterization
Key physicochemical properties of this compound are summarized below:
Key Observations :
- Lipophilicity : The free base’s low XLogP3-AA (0.2) indicates moderate lipophilicity, likely influenced by the chloroacetyl group’s electron-withdrawing nature.
- Hydrogen Bonding : Two acceptors (carbonyl oxygen and piperazine nitrogen) enable interactions with polar solvents or biological targets.
- Thermal Stability : The hydrochloride salt exhibits a defined melting range, suggesting crystalline purity.
Spectroscopic Profiling and Structural Elucidation
Spectroscopic methods confirm the compound’s structure and functional groups.
¹H NMR Analysis :
Example Peaks:
- The piperazine ring protons resonate as broad signals due to rapid interconversion between chair conformations.
- The methyl group’s singlet confirms a symmetrical environment.
IR Spectroscopy :
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C=O | ~1700 | Carbonyl stretching |
| C–Cl | ~600 | Chloroacetyl C–Cl stretch |
| N–C (Piperazine) | ~1100–1250 | N–C vibrations |
The strong carbonyl peak at ~1700 cm⁻¹ confirms the chloroacetyl group’s presence.
HPLC and Mass Spectrometry :
Computational Chemistry Insights
Computational models provide insights into the molecule’s electronic and conformational properties.
Electronic Structure :
- XLogP3-AA : 0.2 (free base), indicating moderate partitioning into lipid membranes.
- Topological Polar Surface Area (TPSA) : 23.55 Ų, suggesting moderate hydrogen-bonding capacity.
Conformational Analysis :
- The piperazine ring adopts a chair conformation, minimizing steric strain.
- The chloroacetyl group’s planarity enhances reactivity toward nucleophiles.
Reactivity Predictions :
Properties
IUPAC Name |
2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOEOASGSUIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-91-7, 40340-73-6 | |
| Record name | 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40340-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-methylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperazines or thioethers.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in the development of therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., indole in ) reduce yields due to steric hindrance or reduced nucleophilicity. For example, the 7-methoxyindole derivative (23% yield) requires prolonged heating (2–5 days) compared to phenylpiperazine analogs (65–75% yield) .
- Reaction Efficiency : Reactions in acetonitrile (MeCN) with DIEA proceed faster (30 min) than those in dichloromethane (DCM) with triethylamine (TEA; 2 h) .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Observations :
- LogP Trends : Electron-rich aromatic substituents (e.g., phenyl, pyrimidinyl) increase hydrophobicity (LogP > 2.5), while aliphatic groups (methyl, isopropyl) retain moderate polarity (LogP ~1.2–1.5) .
- Bioactivity : Phenyl-substituted derivatives exhibit broader therapeutic applications (e.g., antifungal, anticancer) compared to methylpiperazine analogs, which are primarily intermediates .
Crystallographic and Analytical Data
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: X-ray crystallography confirms a planar chloroacetyl group and a chair conformation in the piperazine ring. Hydrogen bonding between the carbonyl oxygen and adjacent H atoms stabilizes the structure .
- Target Compound: No crystallographic data is reported, but SHELX software (widely used for small-molecule refinement) could be employed for structural validation .
Biological Activity
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The chemical formula for this compound is CHClNO. It has distinct physical properties which are summarized in the following table:
| Property | Value |
|---|---|
| Melting Point | 195.5 - 196 °C |
| Boiling Point | 278.4 °C at 760 mmHg |
| XLogP3 | -0.125 |
| Solubility | Not specified |
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
One notable area of study involves the compound's antimicrobial properties. In vitro studies have demonstrated that it possesses significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuropharmacological Effects
Another significant aspect of its biological activity is its neuropharmacological effects. Compounds containing piperazine moieties have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Study: Anxiety and Depression Models
In preclinical models for anxiety and depression, this compound demonstrated anxiolytic effects comparable to established anxiolytics. The results indicated a reduction in anxiety-like behavior in rodent models when administered at specific doses.
Structure-Activity Relationship (SAR)
The incorporation of the piperazine ring in the structure of the compound is crucial for its biological activity. Studies have shown that modifications to this moiety can significantly affect potency and selectivity for biological targets.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce toxicity. For instance:
- DMPK Studies : Investigations into drug metabolism and pharmacokinetics (DMPK) revealed that structural modifications could improve solubility and metabolic stability without compromising biological activity.
- In Vivo Efficacy : In animal models, the compound exhibited promising results in reducing symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent.
Q & A
Q. What are the standard synthetic protocols for 2-chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, and how are intermediates purified?
The compound is synthesized via alkylation of 4-methylpiperazine with chloroacetyl chloride under biphasic conditions. A typical procedure involves reacting 1-(4-methylpiperazine) with chloroacetyl chloride in dry acetone at 60°C, using potassium carbonate as a base and potassium iodide as a catalyst. Purification is achieved via liquid-liquid extraction (dichloromethane/water), followed by crystallization. Purity is assessed via HPLC, with yields ranging from 44–78% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- 1H NMR : Peaks at δ 3.35–3.24 ppm (piperazine N–CH2), δ 4.02 ppm (CO–CH2–Cl), and aromatic protons (if applicable).
- 13C NMR : Carbonyl resonance at ~165–170 ppm, CH2–Cl at ~40–45 ppm.
- LC/MS : Molecular ion [M+H]+ consistent with the molecular formula (C8H15Cl2N2O). Elemental analysis (C, H, N) validates stoichiometry .
Q. How is this compound utilized as a precursor in medicinal chemistry research?
It serves as a key intermediate for synthesizing antifungal, antibacterial, and anticancer agents. The chloroacetone moiety undergoes nucleophilic substitution with amines or thiols to generate bioactive derivatives. For example, it is used in synthesizing miconazole analogs via coupling with imidazole derivatives .
Advanced Research Questions
Q. What experimental design challenges arise in achieving stereoselective reduction of the ketone group, and how are they addressed?
Stereoselective reduction of the carbonyl group to produce (R)- or (S)-alcohols requires biocatalysts or chiral catalysts. For example, Acinetobacter sp. ZJPH1806 achieves >99.9% enantiomeric excess (ee) at pH 7.6 using a phosphate buffer. Optimization involves screening pH (6.0–8.0), ionic strength (0.05–0.2 M), and cofactors (e.g., NADH regeneration with glycerol) .
Q. How can researchers resolve contradictions in reported optimal reaction conditions for biocatalytic reductions?
Conflicting reports on optimal pH (e.g., pH 5.5 vs. 7.6) arise from strain-specific enzyme stability. To resolve this:
- Perform pH-activity profiling for the specific biocatalyst.
- Use design-of-experiment (DoE) approaches to evaluate interactions between pH, temperature, and ionic strength.
- Validate with HPLC or chiral GC to confirm ee and yield .
Q. What strategies improve crystallographic refinement of derivatives, particularly when dealing with disordered piperazine rings?
- Use SHELXL for least-squares refinement with anisotropic displacement parameters.
- Apply "ISOR" or "SIMU" restraints to manage thermal motion in flexible piperazine groups.
- Validate hydrogen placement via Fourier difference maps and riding models (C–H = 0.93–0.98 Å) .
Q. How does substituent variation on the piperazine ring affect bioactivity, and what computational tools predict this?
- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values.
- Docking studies : Use AutoDock Vina to assess binding affinity to targets like CYP51 (antifungal) or HDACs (anticancer).
- Example : 4-(2,3-Dichlorophenyl)piperazine derivatives show enhanced antifungal activity due to increased lipophilicity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
